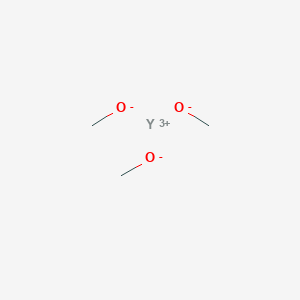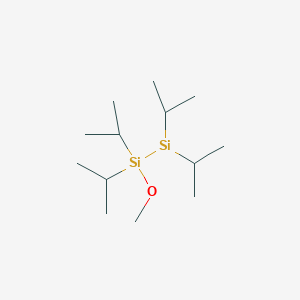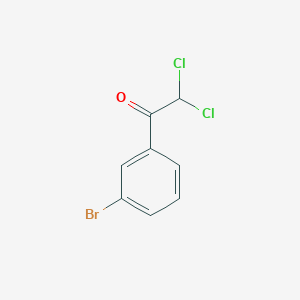
1-(3-Bromophenyl)-2,2-dichloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-2,2-dichloroethan-1-one is an organic compound that features a bromine atom attached to a phenyl ring, along with two chlorine atoms and a ketone group on an ethanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2,2-dichloroethan-1-one typically involves the bromination of a suitable precursor, such as 3-bromobenzene, followed by chlorination and ketone formation. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
化学反応の分析
Types of Reactions
1-(3-Bromophenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like sodium hydroxide for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction can produce alcohols .
科学的研究の応用
1-(3-Bromophenyl)-2,2-dichloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3-Bromophenyl)-2,2-dichloroethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the ketone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Bromo-2-chlorobenzene: Similar in structure but lacks the ketone group.
1-(4-Bromophenyl)-2,2-dichloroethan-1-one: Similar but with the bromine atom in a different position on the phenyl ring.
1-(3-Bromophenyl)-2-chloroethan-1-one: Similar but with only one chlorine atom
Uniqueness
1-(3-Bromophenyl)-2,2-dichloroethan-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms along with a ketone group.
特性
CAS番号 |
96717-76-9 |
|---|---|
分子式 |
C8H5BrCl2O |
分子量 |
267.93 g/mol |
IUPAC名 |
1-(3-bromophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |
InChIキー |
IFZFEXDFJOQPNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)

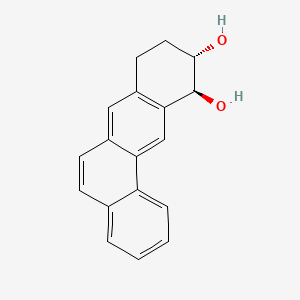
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
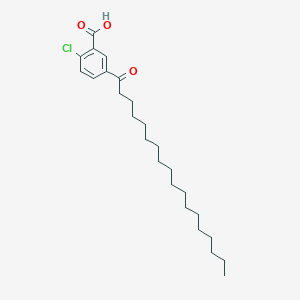
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
